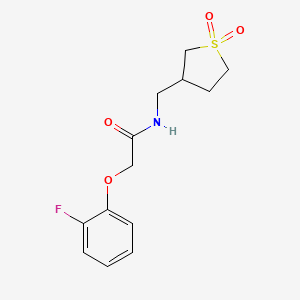
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C13H16FNO4S and its molecular weight is 301.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydrothiophene moiety and a 2-fluorophenoxy group, linked through an acetamide functional group. This structural combination may enhance its pharmacological profile compared to similar compounds.
Structural Formula
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
The biological activity of this compound can be attributed to its ability to interact with various biological targets such as proteins and nucleic acids.
Research has suggested that the compound may exert its effects through:
- Receptor Binding : Similar compounds have shown high affinity for sigma receptors, which are implicated in pain modulation and neuroprotection .
- Cellular Pathways : The compound may influence pathways related to oxidative stress and apoptosis, as seen in related studies involving PROTAC (proteolysis-targeting chimeras) technology .
Study 1: Sigma Receptor Affinity
A study evaluating the binding affinity of related acetamides demonstrated that certain derivatives exhibited selective binding to sigma receptors. For instance, a compound with similar structural features showed a Ki value of 42 nM at the σ1 receptor, indicating potential for pain management applications .
Study 2: Anticancer Activity
Another research highlighted the use of compounds with thiophene derivatives in targeting cancer cells. These compounds were shown to induce apoptosis in acute myeloid leukemia (AML) cell lines by up-regulating reactive oxygen species (ROS) pathways while down-regulating unfolded protein response (UPR) pathways .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Moiety : Utilizing appropriate reagents to create the tetrahydrothiophene structure.
- Acetamide Coupling : Reacting the thiophene derivative with an acetamide precursor.
- Fluorophenoxy Attachment : Introducing the 2-fluorophenoxy group through nucleophilic substitution reactions.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains thiophene | Anticancer |
| Compound B | Fluorinated phenyl | Anti-inflammatory |
| Compound C | Tetrahydrochromene | Antimicrobial |
特性
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-11-3-1-2-4-12(11)19-8-13(16)15-7-10-5-6-20(17,18)9-10/h1-4,10H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSJXSSABNGPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













